molecular formula C7H5BrF2OZn B14889701 4,5-Difluoro-2-methoxyphenylZinc bromide

4,5-Difluoro-2-methoxyphenylZinc bromide

Cat. No.: B14889701
M. Wt: 288.4 g/mol
InChI Key: QJQNHKRXQYRYQZ-UHFFFAOYSA-M
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Description

4,5-Difluoro-2-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-methoxyphenylzinc bromide typically involves the reaction of 4,5-difluoro-2-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4,5-Difluoro-2-methoxyphenyl bromide+Zn4,5-Difluoro-2-methoxyphenylzinc bromide\text{4,5-Difluoro-2-methoxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4,5-Difluoro-2-methoxyphenyl bromide+Zn→4,5-Difluoro-2-methoxyphenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-methoxyphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Addition Reactions: It can add to electrophilic double bonds, forming new carbon-carbon bonds.

    Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds with organic halides.

Common Reagents and Conditions

    Reagents: Common reagents include organic halides, palladium catalysts, and bases.

    Conditions: These reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high efficiency and selectivity.

Major Products

The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

4,5-Difluoro-2-methoxyphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4,5-Difluoro-2-methoxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, followed by reductive elimination to form new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-4-methoxyphenylzinc bromide
  • 3,4-Difluoro-5-methoxyphenylzinc bromide
  • 4,5-Difluoro-2-(n-pentyloxy)phenylzinc bromide

Uniqueness

4,5-Difluoro-2-methoxyphenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C7H5BrF2OZn

Molecular Weight

288.4 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-4-methoxybenzene-5-ide

InChI

InChI=1S/C7H5F2O.BrH.Zn/c1-10-5-2-3-6(8)7(9)4-5;;/h3-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

QJQNHKRXQYRYQZ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=[C-]1)F)F.[Zn+]Br

Origin of Product

United States

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